[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a formyl group attached to a benzoylamino moiety, which is further connected to an ethyl chain bearing a carbamic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 3-formylbenzoic acid with an appropriate amine to form the benzoylamino intermediate.
Ethylation: The benzoylamino intermediate is then reacted with ethylating agents under controlled conditions to introduce the ethyl group.
Carbamic Acid Esterification: The final step involves the esterification of the ethylated intermediate with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino moiety can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of [2-(3-Carboxy-benzoylamino)-ethyl]-carbamic acid tert-butyl ester.
Reduction: Formation of [2-(3-Hydroxy-benzoylamino)-ethyl]-carbamic acid tert-butyl ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its reactive formyl group. It can also be used in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Formyl-phenylamino)-ethyl]-carbamic acid tert-butyl ester
- [2-(3-Formyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester
- [2-(3-Formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Uniqueness
[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of both a formyl group and a benzoylamino moiety. This combination allows for a wide range of chemical reactions and modifications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
tert-butyl N-[2-[(3-formylbenzoyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-7-16-13(19)12-6-4-5-11(9-12)10-18/h4-6,9-10H,7-8H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMBGDBRUSTYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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